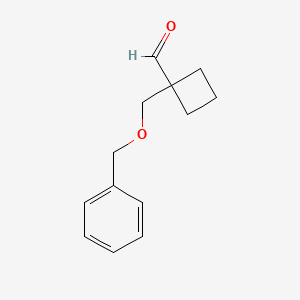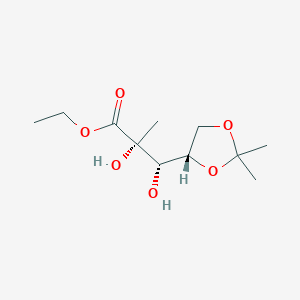
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is a chiral compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hydroxyl and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ester groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Applications De Recherche Scientifique
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
- (2S,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
Uniqueness
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H20O6 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1 |
Clé InChI |
BHCHXRCKXIVVCN-DKCNOQQISA-N |
SMILES isomérique |
CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O |
SMILES canonique |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


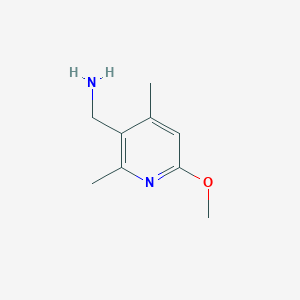
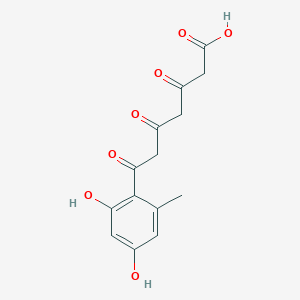
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

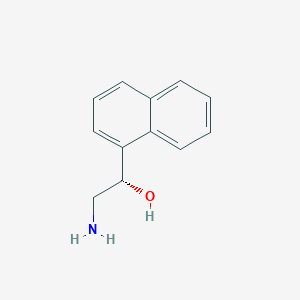

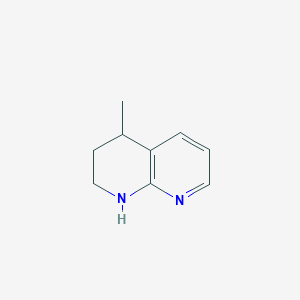
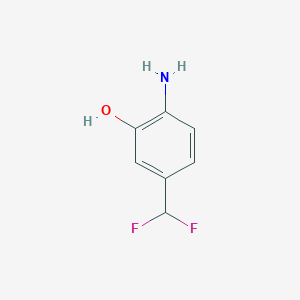

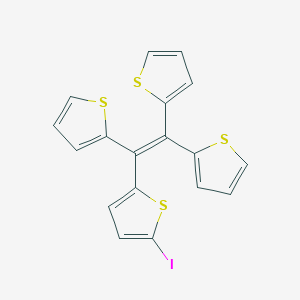
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)

![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
